1-((4-acetamidophenyl)sulfonyl)-N-methylindoline-2-carboxamide
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Overview
Description
1-((4-acetamidophenyl)sulfonyl)-N-methylindoline-2-carboxamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers. The presence of both sulfonyl and indoline moieties in its structure makes it a valuable building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-acetamidophenyl)sulfonyl)-N-methylindoline-2-carboxamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of catalysts such as nickel sheets, which can be reused, making the process more efficient and environmentally friendly .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing large-scale reactors and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-((4-acetamidophenyl)sulfonyl)-N-methylindoline-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfonyl derivatives, sulfenyl derivatives, and various substituted compounds depending on the nucleophile used.
Scientific Research Applications
1-((4-acetamidophenyl)sulfonyl)-N-methylindoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug design and discovery programs, particularly in the development of new pharmaceuticals.
Industry: The compound finds applications in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-((4-acetamidophenyl)sulfonyl)-N-methylindoline-2-carboxamide exerts its effects involves the interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound effective in antimicrobial and anticancer applications .
Comparison with Similar Compounds
Sulfenamides: These compounds have a similar sulfur-nitrogen bond but differ in their oxidation state.
Sulfinamides: These compounds also contain a sulfur-nitrogen bond but with a different oxidation state compared to sulfonamides.
Sulfonamides: These are the closest in structure and function, with the primary difference being the specific substituents attached to the sulfonyl group.
Uniqueness: 1-((4-acetamidophenyl)sulfonyl)-N-methylindoline-2-carboxamide is unique due to the presence of both the indoline and sulfonyl moieties, which confer distinct chemical and biological properties. This combination makes it a versatile compound in various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
1-(4-acetamidophenyl)sulfonyl-N-methyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-12(22)20-14-7-9-15(10-8-14)26(24,25)21-16-6-4-3-5-13(16)11-17(21)18(23)19-2/h3-10,17H,11H2,1-2H3,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKQTIYNLXRBLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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